Urea, [(1-phenylcyclopentyl)methyl]-

ACAT inhibition cholesterol metabolism cardiovascular disease

Urea, [(1-phenylcyclopentyl)methyl]-, also known as (1-phenylcyclopentyl)methylurea, is a phenyl-substituted cycloalkyl urea with molecular formula C13H18N2O and molecular weight 218.29 g/mol. It serves as the foundational scaffold for a series of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas developed as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 62636-71-9
Cat. No. B1658923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, [(1-phenylcyclopentyl)methyl]-
CAS62636-71-9
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)N)C2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c14-12(16)15-10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H3,14,15,16)
InChIKeyPOGCDVURPYOGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, [(1-phenylcyclopentyl)methyl]- (CAS 62636-71-9): Core Scaffold for ACAT Inhibitor Development


Urea, [(1-phenylcyclopentyl)methyl]-, also known as (1-phenylcyclopentyl)methylurea, is a phenyl-substituted cycloalkyl urea with molecular formula C13H18N2O and molecular weight 218.29 g/mol . It serves as the foundational scaffold for a series of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas developed as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism [1]. The compound features a cyclopentyl ring that provides conformational constraint, distinguishing it from flexible aralkyl urea analogs.

Why Generic Urea Substitution Fails: The Critical Role of the Phenylcyclopentylmethyl Moiety in Biological Activity


Simple urea derivatives (e.g., N-benzylurea or N-cyclohexylmethylurea) lack the specific steric and conformational properties required for potent ACAT inhibition. Structure-activity relationship (SAR) studies demonstrated that a phenyl ring spaced five atoms from the requisite N'-aryl moiety is optimal for in vitro ACAT inhibitory activity [1]. Furthermore, for phenylcycloalkyl ureas, ACAT inhibitory activity was found to be independent of cycloalkyl ring size, indicating that the (1-phenylcyclopentyl)methyl scaffold provides a uniquely balanced spatial arrangement that cannot be replicated by acyclic or smaller/bulkier cycloalkyl analogs [1][2].

Quantitative Differentiation Evidence for Urea, [(1-phenylcyclopentyl)methyl]- (CAS 62636-71-9)


Validated Scaffold: Core Structure of Potent ACAT Inhibitor Series (IC50 = 17 nM for Lead Analog)

The target compound represents the core (1-phenylcyclopentyl)methylurea scaffold upon which a series of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas was developed. In the 1994 study by Trivedi et al., the lead analog PD 129337 (N-phenyl-N'-[(1-phenylcyclopentyl)methyl]urea) exhibited an IC50 of 17 nM against rabbit intestinal ACAT [1]. This scaffold enabled systematic SAR exploration, where substitution on the N'-phenyl ring produced compounds with maintained or slightly decreased in vitro potency while improving aqueous solubility and in vivo efficacy [1]. Note: Direct comparative data for the unsubstituted parent compound vs. its derivatives are not explicitly reported; the IC50 of 17 nM refers to the N-phenyl analog, serving as a class-level benchmark.

ACAT inhibition cholesterol metabolism cardiovascular disease

Conformational Constraint: Cyclopentyl Ring vs. Flexible Aralkyl Chains

The cyclopentyl ring in the target compound imposes conformational restriction not present in flexible aralkyl urea analogs (e.g., N-benzylurea). Trivedi et al. (1993) demonstrated that for phenylcycloalkyl ureas, ACAT inhibitory activity was independent of cycloalkyl ring size, suggesting that the cyclopentyl ring provides an optimal balance of steric bulk and conformational constraint [1]. In contrast, acyclic N-phenyl-N'-aralkyl ureas showed varying activity depending on chain length and substitution [1][2]. Direct head-to-head conformational analysis data are not available; this inference is drawn from SAR trends.

conformational restriction drug design structure-activity relationship

Synthetic Versatility: Primary Urea Handle for Facile Derivatization

The target compound contains a free NH2 group on the urea moiety, making it a versatile intermediate for N'-substitution reactions. In the 1994 ACAT inhibitor series, modification of the N'-phenyl moiety incorporating functional groups amenable to salt formation or reducing lipophilicity led to inhibitors with significantly enhanced aqueous solubility and in vivo efficacy compared to the unsubstituted parent compound PD 129337 [1]. For example, compound 28 showed significantly greater aqueous solubility than the parent compound 1 (PD 129337) [1]. This demonstrates the utility of the core scaffold as a synthetic platform.

synthetic intermediate urea chemistry compound library synthesis

Commercial Availability and Molecular Simplicity vs. Complex Analogs

The target compound is commercially available with typical purity of 95% (molecular weight 218.29 g/mol, formula C13H18N2O) . Compared to the more complex ACAT inhibitor lead PD 129337 (CAS 124804-56-4, molecular weight 378.55 g/mol), this scaffold is simpler to synthesize, more cost-effective, and available from multiple vendors, facilitating large-scale research use [1]. The lower molecular weight (160.26 g/mol difference) reduces raw material costs and simplifies purification.

chemical procurement purity specification cost-effectiveness

Scientific and Industrial Applications for Urea, [(1-phenylcyclopentyl)methyl]- (CAS 62636-71-9)


Medicinal Chemistry SAR Studies for ACAT Inhibitor Development

Researchers can use this core scaffold to synthesize novel N-substituted urea analogs and evaluate their ACAT inhibitory activity, building on established SAR data from Trivedi et al. (1994) [1]. The scaffold's defined conformational constraint enables systematic exploration of substituent effects on potency, solubility, and metabolic stability.

Synthesis of Diverse Urea Derivative Libraries for Biological Screening

The free primary urea group allows facile coupling with various isocyanates or amines to generate structurally diverse compound libraries. This approach was successfully employed in the 1994 ACAT inhibitor series, where N'-phenyl modifications led to compounds with enhanced aqueous solubility and in vivo efficacy [1].

Reference Standard for Analytical Method Development

With defined purity (95%) and well-characterized physicochemical properties (MW 218.29 g/mol, formula C13H18N2O) , this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development targeting phenylcyclopentyl-containing urea derivatives.

TRPV1 Antagonist Lead Optimization

Phenylcyclopentyl-substituted ureas have been explored as TRPV1 antagonists for pain and bladder dysfunction [2]. This core scaffold can be used to generate novel TRPV1 antagonist candidates by introducing appropriate heteroaryl substituents at the N'-position.

Quote Request

Request a Quote for Urea, [(1-phenylcyclopentyl)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.